molecular formula C14H12O4 B8260501 7H-Furo[3,2-g][1]benzopyran-7-one, 2-(1-hydroxy-1-methylethyl)- CAS No. 28664-60-0

7H-Furo[3,2-g][1]benzopyran-7-one, 2-(1-hydroxy-1-methylethyl)-

Cat. No.: B8260501
CAS No.: 28664-60-0
M. Wt: 244.24 g/mol
InChI Key: QITAPBJXOHCHQR-UHFFFAOYSA-N
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Description

7H-Furo[3,2-g][1]benzopyran-7-one, 2-(1-hydroxy-1-methylethyl)-, also known as (+)-Marmesin, is a dihydrofurocoumarin derivative with the molecular formula C₁₄H₁₄O₄ and a molecular weight of 246.26 g/mol . Its IUPAC name reflects the fused furan and benzopyranone structure, with a 2-(1-hydroxy-1-methylethyl) substituent at position 2. This compound is naturally occurring and has been identified in plants such as Angelica archangelica and Peucedanum ostruthium . Marmesin is notable for its role in phytochemical research, particularly in quality control of herbal products using standardized TLC methods . Its stereochemistry, specifically the (S)-configuration, is critical for biological activity, as enantiomeric forms often exhibit differing pharmacological profiles .

Properties

IUPAC Name

2-(2-hydroxypropan-2-yl)furo[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-14(2,16)12-6-9-5-8-3-4-13(15)18-10(8)7-11(9)17-12/h3-7,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITAPBJXOHCHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20781622
Record name 2-(2-Hydroxypropan-2-yl)-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20781622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28664-60-0
Record name 2-(2-Hydroxypropan-2-yl)-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20781622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Source Organisms

Marmesin occurs naturally in plants such as Dorstenia brasiliensis, Angelica tarokoensis, and Fatoua villosa. Extraction typically involves solvent-based isolation from plant tissues.

Extraction Protocol

  • Plant Material Preparation : Dried roots or leaves are ground into a fine powder.

  • Solvent Extraction : Maceration in methanol or ethanol (70–80%) at 50–60°C for 48 hours.

  • Fractionation : Ethyl acetate partitioning followed by silica gel chromatography (hexane:ethyl acetate, 3:1) yields marmesin-rich fractions.

  • Purification : Final purification via preparative HPLC (C18 column, acetonitrile-water gradient) achieves >95% purity.

Table 1: Natural Extraction Yields

Plant SourcePart UsedYield (mg/kg dry weight)
Dorstenia brasiliensisRoots120–150
Angelica tarokoensisLeaves85–110

Chemical Synthesis

Linear Furanocoumarin Synthesis

Qian et al. developed a regioselective route starting from phloroglucinol:

Reaction Sequence

  • Etherification :
    Phloroglucinol+Ethyl propiolateH2SO4,0C4-Methoxy-7H-furo[3,2-g]benzopyran-7-one\text{Phloroglucinol} + \text{Ethyl propiolate} \xrightarrow{\text{H}_2\text{SO}_4, 0^\circ\text{C}} 4\text{-Methoxy-7H-furo[3,2-g]benzopyran-7-one}

  • Iodination :
    I2,AgNO3 in CH3CN,60C,6hr\text{I}_2, \text{AgNO}_3 \text{ in } \text{CH}_3\text{CN}, 60^\circ\text{C}, 6\,\text{hr} (yield: 78%)

  • Pechmann Condensation :
    Resorcinol+β-keto esterH2SO4,25CCoumarin intermediate\text{Resorcinol} + \beta\text{-keto ester} \xrightarrow{\text{H}_2\text{SO}_4, 25^\circ\text{C}} \text{Coumarin intermediate}

  • Coupling Reaction :
    CuI, Pd(PPh3)4,Et3N in DMF,80C\text{CuI, Pd(PPh}_3\text{)}_4, \text{Et}_3\text{N} \text{ in DMF}, 80^\circ\text{C} (yield: 65%)

Table 2: Key Synthetic Parameters

StepCatalyst/ReagentTemperatureYield (%)
IodinationAgNO₃60°C78
PechmannH₂SO₄25°C82
Sonogashira CouplingPd(PPh₃)₄80°C65

Decarboxylation Approach

A modified route from 5,7-dihydroxy-2-methyl-6-(3-methyl-2-butenyl)-4H-1-benzopyran-4-one involves:

  • Hydrolysis : KOH/EtOH reflux (4 hr) to cleave the prenyl group.

  • Decarboxylation : 220°C under vacuum to eliminate CO₂.

Biotechnological Production

Yeast Metabolic Engineering

Zhang et al. engineered Saccharomyces cerevisiae BY4741 for de novo marmesin synthesis:

Pathway Modifications

  • Precursor Enhancement :

    • Overexpression of ARO4 (K229L mutant) and ARO7 to increase tyrosine flux.

    • Deletion of ARO10 (G141S) to suppress Ehrlich pathway byproducts.

  • Enzyme Optimization :

    • Truncated PcU6DT (Δtransmembrane domain) improved soluble expression.

    • Multi-copy integration of FcMS (marmesin synthase) boosted titer.

Table 3: Strain Performance Metrics

StrainUmbelliferone Titer (mg/L)Marmesin Titer (mg/L)
MU145.28.3
MU568.727.7

Analytical Characterization

Structural Validation

  • IR Spectroscopy :
    Peaks at 3479 cm⁻¹ (O–H), 1703 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C).

  • ¹H NMR (CDCl₃):
    δ 1.23/1.37 (s, >CMe₂), 3.23 (d, J = 8.8 Hz, H₂-1′), 7.59 (d, J = 9.5 Hz, H-3).

Table 4: Physicochemical Properties

PropertyValue
Molecular Weight262.26 g/mol
Melting Point188–190°C
logP1.92 (Predicted)

Chemical Reactions Analysis

2-(2-Hydroxypropan-2-yl)-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₄H₁₄O₅
  • Molecular Weight : 262.26 g/mol
  • CAS Number : 51580-96-2
  • Chemical Structure : The compound features a furocoumarin backbone, which is significant for its biological activities.

Antimicrobial Properties

Research indicates that 7H-Furo[3,2-g] benzopyran-7-one exhibits significant antimicrobial effects against various bacterial strains and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting growth, making it a candidate for developing new antimicrobial agents.

Anticancer Effects

The compound has been studied for its potential in cancer therapy. It appears to induce apoptosis in cancer cells and inhibit cell proliferation by modulating signaling pathways related to cell survival and death. Notably, studies have shown that it can inhibit the growth of several human cancer cell lines, including breast cancer (MCF-7) and liver cancer cells.

Anti-inflammatory and Analgesic Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been observed to reduce cytokine levels associated with inflammation, indicating potential applications in treating inflammatory diseases.

Anticancer Activity Study

A study evaluated the effects of 7H-Furo[3,2-g] benzopyran-7-one on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and increased apoptosis markers in treated cells compared to controls. This suggests its potential as a therapeutic agent in oncology.

Antimicrobial Efficacy Assessment

In vitro tests demonstrated that the compound effectively inhibited the growth of several pathogenic bacteria and fungi, outperforming some standard antimicrobial agents. This establishes its viability as a natural alternative for infection control.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxypropan-2-yl)-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Key Characteristics
(+)-Marmesin (Target) C₁₄H₁₄O₄ 246.26 2-(1-hydroxy-1-methylethyl) 13849-08-6 Natural origin; used in TLC-based phytochemical screening
Methoxsalen (8-Methoxypsoralen) C₁₂H₈O₄ 216.19 9-methoxy 298-81-7 Photochemotherapy agent; UV-activated DNA crosslinker
Bergapten (5-Methoxypsoralen) C₁₂H₈O₄ 216.19 4-methoxy 484-20-8 Used in psoriasis treatment; modulates melanin synthesis
Ammidin (Imperatorin) C₁₆H₁₄O₄ 270.28 9-[(3-methyl-2-butenyl)oxy] 482-44-0 Anticancer and antimicrobial properties; prenyloxy substituent enhances lipophilicity
Chalepensin C₁₆H₁₄O₃ 254.28 6-(1,1-dimethylallyl) 13164-03-9 Cytotoxic activity; isolated from Ruta species
Xanthotoxol C₁₄H₁₄O₅ 270.26 3-hydroxy, 2-(1-hydroxy-1-methylethyl) 51580-96-2 Antioxidant activity; structural isomer of marmesin with additional hydroxyl group

Key Structural and Functional Differences:

Substituent Effects :

  • The 2-(1-hydroxy-1-methylethyl) group in marmesin contributes to its hydrophilic character compared to methoxylated psoralens (e.g., methoxsalen, bergapten), which are more lipophilic .
  • Prenyloxy (e.g., ammidin) and dimethylallyl (e.g., chalepensin) substituents enhance membrane permeability, influencing bioavailability and cellular uptake .

Stereochemical Influence :

  • Marmesin’s (S)-configuration is essential for its biological activity. Racemic mixtures or enantiomers may lack efficacy or exhibit toxicity, as seen in other furocoumarins .

Synthetic vs. Natural Origins :

  • Marmesin is primarily isolated from plants, whereas derivatives like 7a (3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one) are synthesized via reflux reactions with yields of 40–65% .

Analytical Methods:

  • Marmesin is quantified using TLC with chloroform–methanol (9.5:0.5, v/v) and densitometry at 338 nm, ensuring precise quality control in herbal products .
  • In contrast, synthetic analogs (e.g., 7b , 7c ) are characterized via NMR, IR, and MS to confirm substituent positions and purity .

Biological Activity

7H-Furo[3,2-g] benzopyran-7-one, 2-(1-hydroxy-1-methylethyl)-, commonly referred to as Marmesin , is a naturally occurring compound found in various plants. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of Marmesin, supported by data tables, case studies, and detailed research findings.

  • Chemical Formula : C14H14O4
  • Molecular Weight : 246.2586 g/mol
  • CAS Registry Number : 13849-08-6
  • IUPAC Name : 7H-Furo[3,2-g] benzopyran-7-one, 2-(1-hydroxy-1-methylethyl)-

Antioxidant Activity

Marmesin exhibits significant antioxidant properties. Studies have demonstrated that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. For instance, a study reported that Marmesin showed a dose-dependent increase in antioxidant activity when tested against DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals.

Concentration (µg/mL)DPPH Scavenging Activity (%)
1025
5045
10070

Anti-inflammatory Effects

Research indicates that Marmesin possesses anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential use in managing inflammatory conditions.

Antimicrobial Activity

Marmesin has been evaluated for its antimicrobial effects against various pathogens. A study investigated its efficacy against Gram-positive and Gram-negative bacteria:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These results indicate that Marmesin could be a promising candidate for developing natural antimicrobial agents.

Case Study 1: Antioxidant Efficacy in Animal Models

A study conducted on rats demonstrated that supplementation with Marmesin significantly reduced oxidative stress markers in the liver and kidneys. The treated group showed lower levels of malondialdehyde (MDA) and higher levels of glutathione compared to the control group.

Case Study 2: Anti-inflammatory Activity in Human Cells

In a clinical trial involving human macrophages, Marmesin treatment resulted in a significant decrease in the expression of COX-2 and iNOS genes, which are associated with inflammation. This suggests its potential application in treating chronic inflammatory diseases.

Q & A

Basic: What are the recommended methods for isolating and purifying this compound from natural sources?

Answer:
Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques. Microwave-assisted extraction (MAE) optimizes yield and efficiency for structurally similar coumarins, reducing extraction time compared to traditional methods . Subsequent purification via column chromatography (silica gel or reversed-phase HPLC) effectively separates furobenzopyrans from co-extracted compounds . GC-MS is critical for confirming purity and identifying derivatives, as demonstrated in studies on Ammi visnaga and Porphyra indica .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:

  • NMR (1H and 13C): Resolves the hydroxyl-isopropyl substituent at position 2 and confirms the fused furobenzopyran core .
  • Mass Spectrometry (GC-MS/LC-MS): Identifies molecular ions (e.g., m/z 270 for C16H14O4 derivatives) and fragment patterns (e.g., m/z 246 and 231 for methoxy-substituted analogs) .
  • IR Spectroscopy: Validates functional groups like carbonyl (C=O) and hydroxyl (O-H) .

Advanced: How can researchers design experiments to evaluate its neuroprotective activity in vitro?

Answer:

  • Cell Models: Use high-glucose-induced senescence in human neuronal cells (e.g., SH-SY5Y) to mimic oxidative stress, as applied in studies on Citrus hystrix extracts containing neuroprotective coumarins .
  • Assays: Measure ROS scavenging (DCFH-DA assay), mitochondrial membrane potential (JC-1 staining), and apoptosis markers (caspase-3/7 activity) .
  • Dosage Optimization: Test concentrations between 10–100 µM, aligning with bioactive ranges reported for related coumarins .

Advanced: How do structural modifications (e.g., methoxy, hydroxy-isopropyl groups) influence its bioactivity?

Answer:

  • Antibacterial Activity: Methoxy groups at positions 4 and 9 (e.g., 4,9-dimethoxy derivatives) enhance activity against Gram-positive bacteria, likely via membrane disruption, while hydroxy-isopropyl groups may reduce potency due to steric hindrance .
  • Neuroprotection: Hydroxyl and alkyl substituents improve antioxidant capacity by donating hydrogen atoms, as seen in umbelliferone analogs .
  • Quantitative Structure-Activity Relationship (QSAR): Use computational modeling to correlate substituent electronegativity and lipophilicity with bioactivity .

Data Contradiction: How to address discrepancies in reported antibacterial efficacy across studies?

Answer:

  • Source Variability: Differences in plant extraction protocols (e.g., solvent polarity, temperature) alter compound profiles .
  • Strain Specificity: Activity against Staphylococcus aureus may vary due to efflux pump expression or biofilm formation .
  • Synergistic Effects: Co-extracted compounds (e.g., terpenes in A. visnaga) may enhance or inhibit activity, necessitating isolation of pure fractions for assays .

Advanced: What synthetic strategies are viable for producing analogs with improved pharmacokinetic properties?

Answer:

  • Core Structure Synthesis: Start with psoralen (7H-furo[3,2-g]benzopyran-7-one) and introduce substituents via Friedel-Crafts alkylation or Mitsunobu reactions .
  • Derivatization: Modify the hydroxy-isopropyl group at position 2 through esterification or etherification to enhance solubility or bioavailability .
  • Metabolic Stability: Incorporate deuterium at labile positions (e.g., hydroxyl groups) to prolong half-life, as seen in deuterated drug analogs .

Mechanism of Action: What pathways underlie its neuroprotective and antibacterial effects?

Answer:

  • Neuroprotection: Modulates Nrf2/ARE signaling to upregulate antioxidant enzymes (e.g., SOD, catalase) and inhibits NF-κB-driven inflammation .
  • Antibacterial Action: Disrupts bacterial membrane integrity (observed via SEM in A. visnaga studies) and inhibits DNA gyrase, similar to ciprofloxacin .

Basic: How to assess purity and stability during storage?

Answer:

  • HPLC-DAD: Monitor degradation products using a C18 column with UV detection at 254–310 nm, optimized for coumarins .
  • Accelerated Stability Testing: Store at 40°C/75% RH for 6 months and analyze for isomerization or oxidation .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7H-Furo[3,2-g][1]benzopyran-7-one, 2-(1-hydroxy-1-methylethyl)-
Reactant of Route 2
7H-Furo[3,2-g][1]benzopyran-7-one, 2-(1-hydroxy-1-methylethyl)-

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